2'-Fluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative characterized by the presence of a fluoro group at the 2’ position, a methoxy group at the 6 position, and a carbonitrile group at the 3 position. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid or ester in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is usually carried out in a solvent mixture of tetrahydrofuran (THF) and water under reflux conditions .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile, often employs similar cross-coupling reactions on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups, this compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carbonitrile groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted biphenyl compounds .
Scientific Research Applications
2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carbonitrile
- 2-Fluoro-6-methoxy-[1,1’-biphenyl]-4-carbonitrile
- 2-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
2’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-fluorophenyl)-4-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-14-7-6-10(9-16)8-12(14)11-4-2-3-5-13(11)15/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIZUFWQHADGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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